N,N-dimethyl-4-(2-methyl-3-oxopiperazine-1-carbonyl)benzenesulfonamide
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Description
N,N-dimethyl-4-(2-methyl-3-oxopiperazine-1-carbonyl)benzenesulfonamide, also known as DB869, is a sulfonamide compound that has been extensively studied for its potential use as a therapeutic agent. This compound has shown promising results in various scientific research applications, particularly in the field of cancer research.
Scientific Research Applications
Reactions at the Benzylic Position
This is a field of organic chemistry where reactions occur at the benzylic position, which is very important for synthesis problems. The free radical bromination of alkyl benzenes is one such reaction .
Benzene, 1,3-dimethyl-
This is a compound with a similar structure. It has a molecular weight of 106.1650 and its IUPAC Standard InChI is InChI=1S/C8H10/c1-7-4-3-5-8(2)6-7/h3-6H,1-2H3 .
Synthesis of Indole Derivatives
Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan. They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine .
properties
IUPAC Name |
N,N-dimethyl-4-(2-methyl-3-oxopiperazine-1-carbonyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-10-13(18)15-8-9-17(10)14(19)11-4-6-12(7-5-11)22(20,21)16(2)3/h4-7,10H,8-9H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DILLKVJXFYHCDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(2-methyl-3-oxopiperazine-1-carbonyl)benzenesulfonamide |
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